1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Descripción
This compound features a pyrimidine core substituted at the 4-position with a 1,2,4-triazole ring and a 3-carboxamide azetidine moiety linked to a 2,2,2-trifluoroethyl group. The azetidine ring, a four-membered heterocycle, confers conformational rigidity compared to larger rings (e.g., piperidine or pyrrolidine), which may improve target selectivity in pharmacological contexts. The triazole-pyrimidine scaffold is common in agrochemical and pharmaceutical agents due to its ability to engage in hydrogen bonding and π-π stacking interactions .
Propiedades
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N7O/c13-12(14,15)4-17-11(23)8-2-21(3-8)9-1-10(19-6-18-9)22-7-16-5-20-22/h1,5-8H,2-4H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSEPDBTKFPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound incorporates a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The trifluoroethyl group potentially enhances lipophilicity and bioavailability.
Molecular Structure
| Component | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Pyrimidine | A six-membered ring containing two nitrogen atoms. |
| Azetidine | A saturated four-membered ring. |
| Carboxamide | Functional group that may influence solubility and reactivity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : In a study evaluating related compounds, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests potential effectiveness in treating tuberculosis.
Anticancer Activity
The compound's structural features suggest it could possess anticancer properties:
- Cytotoxicity Studies : Compounds with similar triazole and pyrimidine structures have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives exhibited IC50 values below 10 μM against various cancer cell lines .
Study 1: Antitubercular Activity
A series of triazole-pyrimidine derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, some showed significant inhibition against Mycobacterium tuberculosis, suggesting that the incorporation of the triazole moiety is beneficial for enhancing activity against this pathogen .
Study 2: Anticancer Efficacy
In another study focusing on related compounds, derivatives were tested against multiple cancer cell lines including breast and colon cancer. The results indicated that certain compounds had IC50 values as low as 6.2 μM against colon carcinoma cells . This highlights the potential for further development of this class of compounds in oncology.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Key Observations :
- Trifluoroethyl vs. ethyl/ethoxy groups : The CF₃ group enhances electronegativity and lipophilicity compared to ethyl derivatives, which may improve blood-brain barrier penetration or enzymatic resistance .
Bonding and Electronic Effects
- C–N Bond Shortening : In , C–N bonds in the triazole ring (1.348–1.366 Å) are shorter than typical single bonds (1.47 Å), indicating conjugation and electron delocalization. This feature is likely shared by the target compound’s triazole-pyrimidine system, stabilizing the aromatic core .
- Hydrogen Bonding : Compounds like exhibit intramolecular C–H⋯O/N interactions, critical for crystal packing and solubility. The target compound’s carboxamide and triazole groups may similarly participate in hydrogen bonding, enhancing stability in solid-state or biological environments .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
